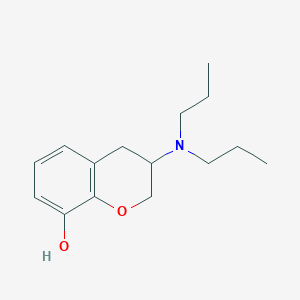
N,N-Dipropyl-8-hydroxy-3-chromanamine
説明
N,N-Dipropyl-8-hydroxy-3-chromanamine, also known as this compound, is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,N-Dipropyl-8-hydroxy-3-chromanamine (DP-8OH-3CA) is a compound that has garnered attention for its biological activity, particularly as a dopamine D2 receptor agonist. This article provides a detailed overview of its pharmacological profile, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Pharmacological Profile
DP-8OH-3CA is characterized by its potent activity on dopamine receptors, specifically the D2 subtype. Studies have demonstrated that it has a higher potency in displacing the D2-dopaminergic ligand [^3H]-2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin compared to other compounds, with IC50 values of 8 nM, which indicates strong binding affinity .
Key Findings:
- Dopamine Receptor Activity : DP-8OH-3CA acts as a D2 agonist with half-maximal effective doses (ED50) ranging from 0.1 to 0.4 µmol/kg when administered intraperitoneally (i.p.) .
- Behavioral Effects : It induces stereotyped behavior and hyperlocomotion in animal models, with half-maximal doses for these effects around 17 µmol/kg (i.p.) .
- Selectivity : The compound exhibits enhanced selectivity for presynaptic D2 receptors compared to its carbon analogue, DP-5OH-AT, with a selectivity ratio of 6.7 .
The biological activity of DP-8OH-3CA can be attributed to its interaction with dopamine receptors and its effects on neurotransmitter release. It has been shown to influence dopamine metabolism and prevent dopamine depletion in experimental models.
Mechanistic Insights:
- Presynaptic Actions : DP-8OH-3CA enhances dopamine release through presynaptic D2 receptor activation, which is crucial for maintaining dopaminergic signaling .
- Serotonin and Noradrenaline Interaction : While it primarily targets dopamine receptors, DP-8OH-3CA shows moderate affinity for serotonin (5-hydroxytryptamine) and noradrenaline receptors, suggesting a broader pharmacological profile .
Case Studies and Research Findings
Several studies have explored the effects of DP-8OH-3CA in various experimental settings:
-
In Vivo Studies on Dopamine Dynamics :
- A study assessed the impact of DP-8OH-3CA on dopamine metabolism in rats. Results indicated that it effectively modulates tyrosine hydroxylase activity, which is critical for dopamine synthesis .
- The compound's ability to prevent alpha-methyl-p-tyrosine-induced dopamine depletion highlights its neuroprotective potential.
- Behavioral Assessments :
Data Summary
The following table summarizes key pharmacological parameters and findings related to this compound:
| Parameter | Value/Description |
|---|---|
| IC50 for D2 receptor binding | 8 nM |
| ED50 for stereotypy induction | 17 µmol/kg (i.p.) |
| Selectivity ratio (presynaptic vs. postsynaptic) | 6.7 |
| Half-maximal effect range | 0.1 - 0.4 µmol/kg (i.p.) |
| Moderate affinity for serotonin/noradrenaline | Yes |
特性
IUPAC Name |
3-(dipropylamino)-3,4-dihydro-2H-chromen-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-8-16(9-4-2)13-10-12-6-5-7-14(17)15(12)18-11-13/h5-7,13,17H,3-4,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSSMALRVSYAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CC2=C(C(=CC=C2)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874738 | |
| Record name | 2H-1-BENZOPYRAN-8-OL, 3-(DIPROPYLAMINO)-3,4-DIHY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112904-74-2 | |
| Record name | 8-Hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112904742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-BENZOPYRAN-8-OL, 3-(DIPROPYLAMINO)-3,4-DIHY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















